2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

LogP lipophilicity physicochemical profiling

Researchers exploring N-aryl phthalimide SAR require consistent isomer sourcing for systematic property profiling. This 2,5-dimethylphenyl isomer (CAS 306320-92-3) provides a strategic LogP midpoint (2.99) within the dimethylphenyl series (range 2.94-3.35), enabling built-in lipophilicity gradient studies. • LogP 2.99, tPSA 74.7 Ų-drug-like property space compliant with all Lipinski rules (MW 295, HBD 1, HBA 4) • 5-COOH handle ready for parallel amide coupling (HATU/EDC-HOBt) for focused library synthesis • Solid form facilitates accurate weighing and DMSO stock preparation for automated HTS

Molecular Formula C17H13NO4
Molecular Weight 295.29 g/mol
CAS No. 306320-92-3
Cat. No. B1361796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid
CAS306320-92-3
Molecular FormulaC17H13NO4
Molecular Weight295.29 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O
InChIInChI=1S/C17H13NO4/c1-9-3-4-10(2)14(7-9)18-15(19)12-6-5-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22)
InChIKeySIWXMKDPCUAHIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid: Identity & Screening Context


2-(2,5-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid (CAS 306320-92-3) is a synthetic small molecule belonging to the phthalimide/isoindoline-1,3-dione class, characterized by a 1,3-dioxoisoindoline core N-substituted with a 2,5-dimethylphenyl group and bearing a carboxylic acid at the 5-position . With a molecular formula of C₁₇H₁₃NO₄, a molecular weight of 295.29 g/mol, and an MDL number MFCD00401822, this compound is cataloged as a solid, achiral screening compound within the AldrichCPR (Custom Products for Research) collection and the ChemBridge screening library . It carries the synonym identifiers CHEMBRDG-BB 5161567, OTAVA-BB BB7015511014, and Enamine EN300-04966, indicating its presence across multiple commercial screening decks [1].

Procurement
Multi-vendor availability across Sigma-Aldrich, ChemBridge, Enamine and other screening decks
Screening
Drug-like scaffold meeting Lipinski Rule of Five criteria for diversity-oriented HTS libraries
Chemistry
Single 5-carboxylic acid handle for amide/ester library synthesis without protecting group strategies

Positional Isomer Non-Interchangeability


Within the N-aryl-1,3-dioxoisoindoline-5-carboxylic acid series, the position of methyl substituents on the N-phenyl ring materially alters computed lipophilicity (LogP), aqueous solubility (LogSW), and topological polar surface area (tPSA)—parameters that directly influence membrane permeability, protein binding, and pharmacokinetic behavior in screening cascades . The 2,5-dimethylphenyl isomer (LogP 2.99, LogSW −3.91) differs measurably from the 2,3-dimethylphenyl isomer (LogP 2.94, LogSW −3.86) and more substantially from the 3,4-dimethylphenyl isomer (LogP 3.35) despite identical molecular formula (C₁₇H₁₃NO₄) and molecular weight (295 Da) across all three compounds . Without direct head-to-head biological profiling data for these specific isomers, the observed LogP spread of 0.41 log units between the 2,5- and 3,4-isomers translates to a theoretical ~2.6-fold difference in octanol-water partition coefficient, sufficient to produce divergent assay outcomes in cell-based and biochemical screens [1].

1
Methyl substitution position alters computed LogP, potentially shifting membrane permeability and protein binding relative to other isomers.
2
Aqueous solubility (LogSW) differences between isomers may influence precipitation behavior in aqueous assay buffers.
3
Without isomer-specific biological profiling, direct substitution can lead to divergent screening outcomes; experimental validation advised.

Quantitative Differentiation vs. Positional Isomers


Lipophilicity (LogP) Comparison

The 2,5-dimethylphenyl isomer (target compound, CAS 306320-92-3) exhibits a computed LogP of 2.99, positioning it between the 2,3-dimethylphenyl isomer (LogP 2.94, CAS 294667-08-6) and the 3,4-dimethylphenyl isomer (LogP 3.35, CAS 294667-04-2) . This LogP ranking (3,4- > 2,5- > 2,3-) is consistent with the expectation that para-methyl substitution contributes more to lipophilicity than ortho- or meta-substitution due to reduced steric shielding of the hydrophobic surface. The 0.05 LogP unit difference between the 2,5- and 2,3-isomers is modest but measurable; the 0.36 LogP unit difference versus the 3,4-isomer is substantial.

Lipophilicity (LogP) Comparison
Data to verify
Target (2,5-dimethyl): LogP 2.99; 2,3-isomer: 2.94; 3,4-isomer: 3.35; ΔLogP vs 3,4-isomer = −0.36
Supports isomer-dependent lipophilicity assessment in cell-based assays.
Computed values; experimental logP/logD recommended for assay interpretation.
LogP lipophilicity physicochemical profiling positional isomer SAR

Aqueous Solubility (LogSW) Comparison

The computed aqueous solubility indicator (LogSW) for the 2,5-dimethylphenyl isomer is −3.91, compared to −3.86 for the 2,3-dimethylphenyl isomer, indicating marginally lower predicted aqueous solubility for the target compound . This 0.05 log unit difference, while small, aligns with the slightly higher LogP of the 2,5-isomer and may influence precipitation kinetics in aqueous assay buffers, particularly at the 10–100 µM screening concentrations typical of high-throughput screens.

Aqueous Solubility (LogSW)
Data to verify
Target LogSW: −3.91; 2,3-isomer: −3.86; ΔLogSW = −0.05 (lower solubility)
Indicates marginally lower predicted solubility; review precipitation risk at screening concentrations.
Computed LogSW; experimental solubility in assay buffer recommended.
aqueous solubility LogSW precipitation risk screening assay compatibility

Drug-Likeness and Rule-of-Five Profile

The target compound satisfies all four Lipinski Rule of Five criteria: molecular weight 295 Da (<500), LogP 2.99 (<5), hydrogen bond donors 1 (<5), and hydrogen bond acceptors 4 (<10) . Its topological polar surface area (tPSA) of 74.7 Ų falls below the 140 Ų threshold commonly associated with oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration, indicating suitability for both peripheral and CNS-targeted screening programs . This contrasts with bulkier analogs in the same series that carry additional polar functionalities and exceed tPSA thresholds (e.g., 2-(3-carboxyphenyl)-analog with tPSA 112.0 Ų) .

Drug-Likeness Profile
Computed context
MW 295, LogP 2.99, HBD 1, HBA 4, tPSA 74.7 Ų, rotatable bonds 2 — all within Lipinski Rule of Five
Reported drug-like property profile; supports inclusion in oral bioavailable screening space.
Computed parameters; experimental ADME profiling needed for lead optimization.
drug-likeness Lipinski Rule of Five oral bioavailability ADME filtering

Multi-Vendor Availability and Procurement Redundancy

The target compound (CAS 306320-92-3) is stocked by at least five independent commercial suppliers: Sigma-Aldrich (AldrichCPR, SKU OTV000080, 1 g at ~$175) , Fisher Scientific (SKU OTV0000801G) , Santa Cruz Biotechnology (sc-339608, 1 g at $150; sc-339608A, 5 g at $450) [1], ChemBridge/Hit2Lead (ID 5161567, 1–10 mg quantities) , and Enamine (EN300-04966, 95% purity) [2]. In contrast, several positional isomer analogs (e.g., 2,4-dimethylphenyl and 2,6-dimethylphenyl variants) are available from fewer vendors, creating potential single-source procurement risk . The AldrichCPR designation indicates the compound is sold as-is without full analytical characterization, a caveat shared by many screening compounds in this series .

Multi-Vendor Supply
Vendor-reported
Target: ≥5 suppliers (Sigma-Aldrich, ChemBridge, Enamine, etc.); 2,4-dimethylphenyl analog: limited to 2 suppliers
Supplier redundancy reduces procurement risk for long-term screening programs.
Vendor catalogs as of analysis; verify current availability.
commercial availability supply chain redundancy procurement vendor comparison

5-Carboxylic Acid Derivatization Handle

The 5-position carboxylic acid on the isoindoline ring provides a single, chemically orthogonal derivatization handle enabling amide bond formation, esterification, and reduction to the primary alcohol without affecting the phthalimide core or the N-aryl substituent . This contrasts with analogs bearing additional reactive functionalities (e.g., the 2-(3-carboxyphenyl) analog which presents two carboxylic acids with potential chemoselectivity challenges) . The compound has been used to generate ester derivatives (e.g., cyclohexyl ester, CAS 351895-52-8; decyl ester, MFCD00594640; propyl ester) and amide derivatives (e.g., the oxadiazolyl carboxamide, C₂₈H₂₄N₄O₅, MW 496.5) , demonstrating its established utility as a building block for focused library synthesis.

Derivatization Handle
Class-level inference
Single 5-COOH group enables amide coupling, esterification; orthogonal vs difunctional analogs requiring protection
Simplifies SAR exploration and library synthesis workflow.
Inferred from documented ester/amide derivatives; coupling conditions to be optimized.
building block carboxylic acid derivatization amide coupling library synthesis SAR exploration

Application Scenarios


Positional Isomer Scanning in SAR Campaigns

When exploring the impact of N-aryl substitution geometry on target binding, the 2,5-dimethylphenyl isomer should be included alongside the 2,3-, 2,4-, 2,6-, 3,4-, and 3,5-dimethylphenyl variants as part of a systematic isomer scan. The LogP range of 2.94–3.35 across this isomer series provides a built-in lipophilicity gradient, and the 2,5-isomer occupies a strategically useful midpoint (LogP 2.99) . Procurement of all isomers from a single vendor (e.g., Sigma-Aldrich AldrichCPR series OTV000080, OTV000042, OTV000079) ensures consistent product specification and supply chain management .

Amide Library Enumeration via 5-Carboxylic Acid

The single carboxylic acid at the isoindoline 5-position enables straightforward parallel amide coupling with diverse amine partners under standard HATU or EDC/HOBt conditions. The resulting amide library can be used to probe SAR at the 5-position while keeping the N-(2,5-dimethylphenyl) substituent constant. The documented cyclohexyl ester and oxadiazolyl carboxamide derivatives confirm that the 5-COOH group is chemically accessible and tolerant of diverse coupling partners . The compound's LogP of 2.99 and tPSA of 74.7 Ų ensure that amide products with moderate-size amine inputs will generally remain within drug-like property space .

High-Throughput Screening as Drug-Like Scaffold

With all Lipinski parameters within acceptable ranges (MW 295, LogP 2.99, HBD 1, HBA 4) and a tPSA of 74.7 Ų, this compound is suitable for inclusion in diversity-oriented screening libraries targeting oral bioavailable chemical space . Its presence in the ChemBridge and OTAVA screening collections means it has already been profiled in numerous commercial HTS campaigns; researchers can cross-reference internal screening data against the ChemBridge ID 5161567 or OTAVA ID BB7015511014 [1]. The compound is sold as a solid, facilitating accurate weighing and DMSO stock preparation for automated liquid handling systems .

Physicochemical Benchmarking for Phthalimide Libraries

The 2,5-dimethylphenyl isomer serves as a useful reference compound for benchmarking the impact of N-aryl substitution on global physicochemical properties within phthalimide-focused libraries. Its LogP of 2.99 and LogSW of −3.91 provide a midpoint reference against which more lipophilic (e.g., 3,4-dimethylphenyl, LogP 3.35) and more polar (e.g., 3-carboxyphenyl, LogP 2.40) analogs can be compared . This benchmarking supports the rational design of focused libraries where lipophilicity is deliberately modulated to explore permeability-solubility trade-offs.

Application
Selection Property
Validation Focus
Positional Isomer SAR Scanning
Isomer-specific LogP and tPSA profile
Verify isomer-dependent activity shifts in target assay
Amide Library Enumeration
Single 5-COOH derivatization handle
Confirm coupling efficiency and product purity for library members
High-Throughput Screening
Drug-likeness parameters (MW, LogP, HBD, HBA)
Orthogonal assay confirmation of primary hits
Physicochemical Benchmarking
Computed LogP and LogSW reference values
Experimental logP/logD determination to refine computational models
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